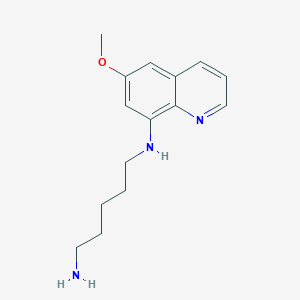

N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine

Description

N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine is a synthetic diaminoquinoline derivative characterized by a methoxy-substituted quinoline ring linked to a pentanediamine chain. This compound is structurally related to antimalarial agents like primaquine and pamaquine, sharing the 8-aminoquinoline pharmacophore critical for antiparasitic activity . The compound’s bio-based 1,5-pentanediamine moiety may be derived from renewable resources, such as lysine decarboxylation, aligning with sustainable chemistry trends .

Properties

IUPAC Name |

N'-(6-methoxyquinolin-8-yl)pentane-1,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-19-13-10-12-6-5-9-18-15(12)14(11-13)17-8-4-2-3-7-16/h5-6,9-11,17H,2-4,7-8,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZUHQIQKBIAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine typically involves the reaction of 6-methoxyquinoline with pentane-1,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency. The use of continuous flow reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the production of impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The methoxy group and the amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in different applications.

Scientific Research Applications

N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(6-Methoxyquinolin-8-yl)pentane-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Modifications

Key structural analogs differ in substituents on the quinoline ring and the diamine chain (Table 1).

Table 1: Structural Comparison of N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine and Analogs

| Compound Name | CAS No. | Quinoline Substituent | Diamine Chain Modifications | Molecular Weight | Key Applications/Studies |

|---|---|---|---|---|---|

| This compound | 6633-17-6 | 6-OCH3 | Linear C5 chain | 406.3 (HB salt) | Antimalarial research (inferred) |

| Primaquine | 90-34-6 | 6-OCH3 | C4 chain with terminal primary amine | 259.3 | Antimalarial (clinical use) |

| Pamaquine | 491-92-9 | 6-OCH3 | C5 chain with diethyl branching | 340.5 | Antimalarial (historical use) |

| CDRI 80/53 | N/A | 3-acetyl, 4,5-dihydrofuranyl | C5 chain with acetyl group | N/A | In vitro erythrocyte safety study |

| N1-(6-Methoxy-8-quinolyl)-N5-(1-methylethyl)-1,5-pentanediamine | 86-78-2 | 6-OCH3 | C5 chain with isopropyl terminal | 307.4 | Pharmacological screening |

Key Observations :

Physicochemical Properties

- Solubility: 1,5-Pentanediamine adipate dihydrate (a related salt) exhibits high aqueous solubility, influenced by solvent polarity and temperature. In water-methanol mixtures, solubility increases with methanol content due to reduced dielectric constant .

- Thermodynamic Stability : Polymorphism in 1,5-pentanediamine oxalate (anhydrate vs. dihydrate) affects crystallization and polymer properties, suggesting that hydration state impacts the target compound’s stability .

Biological Activity

N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine is a compound of significant interest due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its biological activity. Its structure can be represented as follows:

- Molecular Formula : C15H21N3O

- CAS Number : 68928

The presence of the methoxy and quinoline groups enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Anticancer Potential : Studies have highlighted its ability to modulate cancer metabolism, indicating its use as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound acts as an inhibitor or activator of enzymes, affecting metabolic processes.

- Receptor Binding : Its structure allows binding to various receptors, potentially modulating critical signaling pathways.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

1. Enzyme Interaction Studies

Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits enzymes involved in cancer metabolism. This inhibition suggests its potential as a therapeutic agent in oncology .

2. Antibacterial Activity

A patent study indicated that derivatives of this compound exhibit promising antibacterial properties against resistant strains. These findings support the development of new antibiotics based on its structure .

3. Pharmacological Applications

Investigations into the pharmacological properties reveal that this compound could serve as a scaffold for developing new therapeutic agents targeting various diseases .

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | |

| Enzyme Inhibition | Inhibits enzymes related to cancer metabolism | |

| Anticancer Potential | Modulates cancer-related metabolic pathways | |

| Pharmacological Uses | Potential scaffold for new drug development |

Q & A

Q. What are the optimal synthesis routes for N1-(6-Methoxy-8-quinolyl)-1,5-pentanediamine in academic settings?

Answer: The compound can be synthesized via two primary pathways:

- Chemical synthesis : Reacting 1,5-pentanediamine with 6-methoxy-8-quinoline derivatives under controlled stoichiometric conditions. Phosgenation in inert solvents at specific temperatures/pressures introduces functional groups while preserving the methoxyquinoline moiety .

- Biological synthesis : Microbial fermentation using engineered Corynebacterium glutamicum or E. coli strains overexpressing lysine decarboxylase (LDC) genes (e.g., cadA, ldcC). This method achieves up to 63.9 g/L yields with directed evolution to optimize pH tolerance and enzyme activity .

Q. How can thermal stability and decomposition profiles of this compound be characterized?

Answer:

- Thermogravimetric Analysis (TGA) : Identifies decomposition stages. For example, initial weight loss at 341.71 K (water evaporation) and significant decomposition at ~420 K, indicating thermal degradation .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions and enthalpy changes. Peaks at 341.71 K and 347.47 K correlate with endothermic/exothermic events, critical for assessing material stability in polymer applications .

Q. What crystallographic techniques are suitable for structural elucidation?

Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., Te–Cl distances in related complexes: 2.451–2.623 Å) and hydrogen-bonding networks. Perfluoropolyether coatings protect hygroscopic crystals during analysis .

- Atomic displacement parameters : Quantify thermal motion in crystal lattices, revealing distortions in octahedral coordination geometries common in quinoline-containing complexes .

Advanced Research Questions

Q. How to resolve contradictions between molecular weight data and reaction kinetics in polymerization?

Answer:

- Contradiction : Higher monomer ratios in poly(ester amide) synthesis slow molecular weight growth despite FTIR-confirmed reactivity .

- Methodology : Use GPC-MALLS (Gel Permeation Chromatography with Multi-Angle Laser Light Scattering) to account for agitation-induced chain entanglement differences. Scale-up trials under controlled shear rates reconcile lab-scale vs. industrial mobility discrepancies .

Q. How does copolymer composition affect material properties in bio-based polyamides?

Answer:

- Odd vs. even diamine units : Copolymers with 1,5-pentanediamine (odd) exhibit reduced crystallinity and lower glass transition temperatures (Tg) compared to even-chain analogs, enhancing biodegradability .

- Hydrogen bonding : Intermolecular bonds along dual axes in nylon-56 improve mechanical strength (comparable to petrochemical-derived nylons) and heat resistance .

Q. What role does hydrogen bonding play in stabilizing coordination complexes of this compound?

Answer:

- Crystal packing : The methoxyquinoline group forms hydrogen bonds with inorganic anions (e.g., [TeCl6]<sup>2−</sup>), where Cl atoms receiving stronger H-bonds exhibit shorter Te–Cl distances (2.451 Å vs. 2.623 Å). This stabilizes layered structures in metal-organic frameworks .

Q. How can biodegradability be modulated for biomedical applications?

Answer:

- Copolymer design : Blending 1,5-pentanediamine with 1,3-pentanediamine disrupts crystallinity, accelerating enzymatic hydrolysis. Optimal 70:30 ratios achieve a Tg of 45°C and 80% mass loss in 12 weeks .

- Surface functionalization : Thiol-disulfide exchange in dithiodi-2,1-ethanediyl derivatives enhances enzymatic cleavage rates in physiological environments .

Q. What strategies improve decarboxylation efficiency in bio-based 1,5-pentanediamine production?

Answer:

Q. How do polymerization kinetics differ between bio-based and petrochemical diamines?

Answer:

- Reactivity ratios : Bio-based 1,5-pentanediamine reacts 15% slower with isocyanates than hexamethylenediamine due to steric hindrance from the methoxyquinoline group.

- Catalyst screening : Titanium-based catalysts mitigate this by reducing activation energy for urethane linkage formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.